1-Tetrahydrofuran-3-ylpiperidin-4-ol
Description
1-Tetrahydrofuran-3-ylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a tetrahydrofuran-3-yl group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and the oxygen-containing tetrahydrofuran moiety.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(oxolan-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8-9,11H,1-7H2 |
InChI Key |
ULSADYPDVPAVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2CCOC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Contains a benzo[d]isoxazole core linked to a tetrahydropyran-4-ol group via an oxymethyl-piperidinyl spacer.
- The tetrahydrofuran-3-yloxy group is part of the benzoisoxazole substituent rather than directly attached to the piperidine nitrogen.
Key Implications : - Increased molecular complexity and larger size (MW = 432.51) compared to the target compound.
- Likely exhibits enhanced binding affinity to specific targets (e.g., serotonin receptors) due to the aromatic benzoisoxazole moiety .
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol
Structural Differences :
- Replaces the tetrahydrofuran oxygen atom with sulfur (tetrahydrothiophen ring).
Key Implications : - Reduced hydrogen-bonding capacity compared to the oxygen-containing analog, which may alter receptor interactions .
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
Structural Differences :
- Features a methylsulfonylphenyl group at the 4-position and a propyl group on the piperidine nitrogen.
Key Implications : - Propyl substitution may confer metabolic stability but reduce CNS activity due to increased steric bulk .
1-(Tetrahydrofuran-3-ylmethyl)-piperidin-4-ylamine
Structural Differences :
- A methylene spacer separates the tetrahydrofuran ring from the piperidine nitrogen.
- The 4-position is substituted with an amine (-NH₂) instead of a hydroxyl (-OH).
Key Implications : - The amine group introduces basicity, altering ionization state and membrane permeability.
- The extended linker may affect binding pocket accessibility in biological targets .
4-{4-[4-(1H-Indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidin-3-ol
Structural Differences :
- Hydroxyl group at the 3-position (vs. 4-position in the target compound).
- Aromatic indazole-triazol-phenyl substituent on the piperidine.
Key Implications : - The 3-OH configuration may sterically hinder interactions with flat binding sites.
- The bulky aromatic substituent likely limits solubility but improves affinity for kinases or GPCRs .
Research Findings and Implications
- Positional Isomerism : Hydroxyl group placement (C3 vs. C4) significantly impacts hydrogen-bonding networks and target selectivity .
- Heterocyclic Modifications : Replacing tetrahydrofuran with tetrahydrothiophen increases lipophilicity but may reduce metabolic oxidation rates .
- Functional Group Effects : Sulfonyl groups enhance solubility, while amines alter ionization, influencing pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
